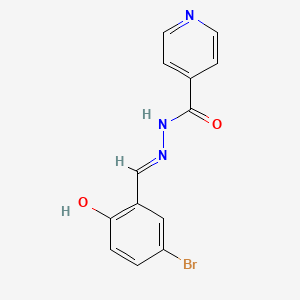

N'-(5-bromo-2-hydroxybenzylidene)isonicotinohydrazide

Description

N'-(5-Bromo-2-hydroxybenzylidene)isonicotinohydrazide is a Schiff base synthesized via the condensation of isonicotinohydrazide with 5-bromo-2-hydroxybenzaldehyde. This compound has garnered attention for its corrosion inhibition properties in acidic environments, particularly for X70 carbon steel, as demonstrated by gravimetric and electrochemical studies . Structural characterization via X-ray diffraction, NMR, and IR spectroscopy confirms its planar geometry, stabilized by intramolecular hydrogen bonding between the phenolic -OH and imine nitrogen . The bromo substituent at the 5-position of the aromatic ring enhances steric bulk and electronic effects, influencing its reactivity and interactions with biological targets or metal surfaces.

Properties

IUPAC Name |

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3O2/c14-11-1-2-12(18)10(7-11)8-16-17-13(19)9-3-5-15-6-4-9/h1-8,18H,(H,17,19)/b16-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNBDHGHPMABQB-LZYBPNLTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=NNC(=O)C2=CC=NC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)/C=N/NC(=O)C2=CC=NC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80419833 | |

| Record name | NSC33759 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80419833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732-91-2 | |

| Record name | NSC33759 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80419833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Schiff bases derived from isonicotinohydrazide exhibit diverse biological and physicochemical properties depending on substituents. Below is a detailed comparison:

Structural and Electronic Modifications

Key Observations:

- Electron-withdrawing groups (e.g., -NO2, -Br) enhance corrosion inhibition by increasing electron density on the imine nitrogen, facilitating adsorption onto metal surfaces .

- Methoxy and hydroxy groups improve biological activity by enabling hydrogen bonding with enzymes or microbial targets .

- Heterocyclic substituents (e.g., furan) enhance antibacterial activity but may reduce solubility .

2.2.1. Antimicrobial Activity

- This compound: Limited direct antimicrobial data, but structurally similar derivatives with -Br substituents show moderate activity (MIC: 6.25–250 µg/mL against Mycobacterium tuberculosis) .

- Methoxy derivatives (e.g., 3g) : Exhibit superior activity (MIC: 0.31–0.62 µg/mL) due to improved membrane penetration .

- Furan-containing derivatives : Show higher antibacterial activity against E. coli and S. aureus but are outperformed by standard antibiotics (e.g., amoxicillin) .

2.2.2. Enzyme Inhibition

- This compound: Not directly tested, but analogs with -OH/-Br substituents inhibit α-amylase and α-glucosidase (IC50: ~50 µM) .

- Fluorophenyl derivatives (e.g., 3j) : Potent inhibitors of ecto-5'-nucleotidase (IC50: <1 µM) .

2.2.3. Antioxidant Activity

- Hydroxy-methoxy derivatives (e.g., 2g) : Significant H2O2 scavenging (IC50: ~25 µM) due to radical stabilization by electron-donating groups .

- Pyridinyl derivatives : Moderate antioxidant activity via metal chelation .

Corrosion Inhibition

Physicochemical Properties

- Solubility : Bromo and nitro substituents reduce aqueous solubility compared to methoxy derivatives .

- Thermal Stability: Aromatic derivatives with -NO2 or -Br exhibit higher decomposition temperatures (>250°C) due to resonance stabilization .

- Crystallinity: Bulky substituents (e.g., -Br) disrupt crystal packing, leading to smaller crystal sizes (0.2–19.4 µm via sonocrystallization) .

Q & A

Q. Basic

- NMR : ¹H and ¹³C NMR (in DMSO-d₆) identify aromatic protons (δ 8.70–6.83 ppm) and carbonyl carbons (δ 161–164 ppm) .

- IR : Absorption bands at 1644–1682 cm⁻¹ confirm C=O and C=N bonds .

- Mass Spectrometry : HRMS shows a molecular ion peak at m/z 309.9885 [M+H]⁺ .

- TLC : Ethyl acetate:methanol (5:1) monitors reaction progress .

How is this compound evaluated as a corrosion inhibitor, and what mechanisms are proposed?

Basic

Efficacy is tested using:

- Electrochemical Methods : Potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) in 1 M HCl, showing >80% inhibition efficiency for X70 carbon steel .

- Surface Analysis : SEM reveals reduced pitting and smoother surfaces on treated steel .

Mechanism : Adsorption via Br and hydroxyl groups forms a protective layer, blocking active corrosion sites .

What molecular docking strategies are used to predict its biological activity?

Q. Advanced

- Target Selection : COX-2 (PDB ID: 5IKR) for anti-inflammatory activity ; Enoyl-ACP reductase (InhA) for antitubercular potential .

- Software : AutoDock Vina or MOE with Lamarckian genetic algorithms .

- Validation : Binding energies (e.g., ΔG = -9.80 kcal/mol for InhA) and RMSD values <2 Å confirm stable interactions .

How do DFT and Hirshfeld surface analyses elucidate electronic properties and intermolecular interactions?

Q. Advanced

- DFT : B3LYP/6-311++G(d,p) basis set calculates HOMO-LUMO gaps (~4 eV), indicating charge transfer potential. Fukui indices identify nucleophilic/electrophilic sites .

- Hirshfeld Analysis : Quantifies intermolecular contacts (e.g., O–H⋯N, 25%; Br⋯H, 12%) and crystal packing efficiency .

What structural insights from X-ray crystallography are relevant to its supramolecular behavior?

Q. Advanced

- Crystal System : Monoclinic (P2₁/c) with Z=4; unit cell parameters a=7.49 Å, b=15.88 Å, c=11.80 Å .

- Hydrogen Bonding : Intramolecular O–H⋯N (2.65 Å) stabilizes conformation; intermolecular N–H⋯O bonds form 3D networks .

- Torsion Angles : Dihedral angle of 12.2° between aromatic rings influences π-π stacking .

How are QSAR models applied to correlate structure with anti-diabetic or antimicrobial activity?

Q. Advanced

- Descriptor Selection : LogP, polar surface area, and electronegativity predict α-glucosidase inhibition (IC₅₀ ~25 µM) .

- Validation : Leave-one-out cross-validation (R² >0.85) and external test sets ensure model robustness .

What in vitro assays assess its pharmacological potential?

Q. Basic

- Antimicrobial : Broth microdilution (MIC ≤50 µg/mL against S. aureus) .

- Antidiabetic : α-Amylase/α-glucosidase inhibition assays (IC₅₀ ~30 µM) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2) .

How are ADMET properties computationally predicted to guide drug design?

Q. Advanced

- SwissADME : Predicts high gastrointestinal absorption (TPSA <140 Ų) but moderate blood-brain barrier penetration .

- Toxicity : ProTox-II flags hepatotoxicity (LD₅₀ ~300 mg/kg) .

- Metabolism : CYP3A4-mediated oxidation identified via docking .

What factors influence its stability and solubility in biological matrices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.